molecular formula C8H12Cl2N2 B2425866 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride CAS No. 2305253-64-7

4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride

Cat. No. B2425866
CAS RN: 2305253-64-7
M. Wt: 207.1
InChI Key: DHCKUEFMLSMBBQ-UHFFFAOYSA-N
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Description

“4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride” is a chemical compound with the molecular formula C7H10Cl2N2 . It appears as a white to green crystalline powder .


Molecular Structure Analysis

The InChI Key for this compound is FZBCVKVGLQRBHY-UHFFFAOYSA-N . The SMILES representation is Cl.Cl.C1NCC2=C1C=CC=N2 . These codes provide a way to represent the molecule’s structure in a textual format.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.08 . It is a solid at room temperature and has a white to green color .

Scientific Research Applications

Hybrid Catalysts in Medicinal and Pharmaceutical Industries

  • The pyranopyrimidine core, related to 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, plays a crucial role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The use of hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts has been significant in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which are essential precursors in developing various pharmacologically active compounds. The review emphasizes the application of these catalysts from 1992 to 2022 for synthesizing these scaffolds and suggests that this field will continue to attract researchers for the development of lead molecules (Parmar, Vala, & Patel, 2023).

Kinase Inhibition and Binding Modes

  • Pyrazolo[3,4-b]pyridine, structurally similar to 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, has been versatile in designing kinase inhibitors due to its ability to interact with kinases through multiple binding modes. This scaffold binds to the hinge region of the kinase and can form additional interactions in the kinase pocket, providing potency and selectivity. It's a key scaffold in kinase inhibitor design, suggesting the potential of related structures like 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in medicinal chemistry (Wenglowsky, 2013).

Synthetic and Optical Applications

  • Diketopyrrolopyrroles, closely related to the compound , have been widely used as dyes with applications in high-quality pigments, solar cells, and fluorescence imaging. The comprehensive review on their synthesis, reactivity, and optical properties highlights their significance in the field of advanced materials. The strong bathochromic shift in absorption and increased two-photon absorption cross-section are notable, emphasizing the continued interest in these compounds for real-world applications (Grzybowski & Gryko, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Precautionary measures include wearing protective gloves/clothing/eye protection/face protection and washing thoroughly after handling .

properties

IUPAC Name

4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-6-2-3-10-8-5-9-4-7(6)8;;/h2-3,9H,4-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCKUEFMLSMBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCC2=NC=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride

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